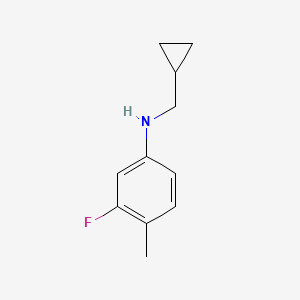

N-(cyclopropylmethyl)-3-fluoro-4-methylaniline

Description

This compound is structurally characterized by a benzene ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. The cyclopropylmethyl group introduces steric and electronic effects due to the strained cyclopropane ring, which may influence its chemical reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-3-fluoro-4-methylaniline |

InChI |

InChI=1S/C11H14FN/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 |

InChI Key |

BLYZQCBILRNZEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2CC2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-fluoro-4-methylaniline typically involves the following steps:

Formation of the cyclopropylmethyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

Introduction of the fluorine atom: Fluorination can be carried out using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the cyclopropylmethyl group to the aniline ring: This step often involves nucleophilic substitution reactions where the aniline nitrogen attacks a suitable electrophile, such as a cyclopropylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-fluoro-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the cyclopropylmethyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides, thiolates, or amines.

Major Products Formed

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Amines, partially reduced intermediates.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-3-fluoro-4-methylaniline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-fluoro-4-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs can be categorized based on substituent variations (Table 1).

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atom at the 3-position in the target compound is electron-withdrawing, which may reduce basicity compared to non-fluorinated anilines. In contrast, Profluralin’s nitro groups (strongly electron-withdrawing) increase its reactivity, making it suitable as a herbicide .

- Profluralin’s additional propyl group and nitro substituents likely enhance its lipophilicity and environmental persistence .

- Polarity : Compared to 3-fluoro-4-methoxyaniline (), the target compound’s methyl group (electron-donating) may reduce polarity, impacting solubility in aqueous systems.

Physicochemical Properties (Hypothetical Analysis)

While experimental data (e.g., logP, melting point) for the target compound are absent, trends can be inferred:

- Molecular Weight : Estimated at ~225 g/mol, similar to fluorinated anilines in –12 (233–253 g/mol).

- Lipophilicity : The cyclopropylmethyl group and methyl substituent may increase logP compared to 3-fluoro-4-methoxyaniline (logP likely lower due to polar OCH₃) .

- Stability: Fluorine’s electronegativity and the cyclopropane ring’s strain could enhance metabolic stability relative to non-fluorinated analogs.

Biological Activity

N-(Cyclopropylmethyl)-3-fluoro-4-methylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group attached to a 3-fluoro-4-methylaniline structure. The molecular formula is CHFN with a molecular weight of approximately 201.25 g/mol. The unique cyclopropyl moiety contributes to its steric and electronic properties, which may influence its biological activity.

The mechanism of action for this compound is thought to involve interactions with specific molecular targets within biological systems. This compound may act as a nucleophile, facilitating substitution reactions where the amino group donates electrons to electrophilic centers, potentially modulating the activity of enzymes or receptors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and proliferation. The presence of the fluorine atom enhances lipophilicity, which may increase membrane permeability and improve bioavailability.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Studies have indicated that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of this compound may enhance its binding affinity to cancer-related targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(Cyclopropylmethyl)-4-fluoroaniline | Contains a fluorine atom on the aromatic ring | Enhanced lipophilicity |

| N-(Cyclopropylmethyl)-3-fluoro-5-methylaniline | Fluorine substitution at different positions | Potentially different biological activity |

| N-(Cyclobutylmethyl)-4-methylaniline | Cyclobutyl group instead of cyclopropyl | Different steric effects |

| N-(Cyclohexylmethyl)-4-methylaniline | Cyclohexyl group provides larger steric hindrance | Altered binding interactions |

This table illustrates how variations in substituent groups can influence the biological activity and therapeutic potential of related compounds.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

- Anticancer Research : In vitro tests on cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis at micromolar concentrations. Further research is needed to elucidate the specific pathways involved in its anticancer effects.

Q & A

Q. What are the established synthetic routes for N-(cyclopropylmethyl)-3-fluoro-4-methylaniline, and what are the critical reaction conditions?

The compound is synthesized via nucleophilic substitution, where 3-fluoro-4-methylaniline reacts with cyclopropylmethyl chloride in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions. Key steps include maintaining inert atmospheres (N₂/Ar) to prevent oxidation and using polar aprotic solvents like DMF or THF . Purification typically involves column chromatography or recrystallization, with yields ranging from 70–85% under optimized conditions .

Q. How is this compound characterized, and what analytical techniques are essential for validation?

Structural confirmation relies on ¹H/¹³C-NMR (e.g., δ ~6.3–8.8 ppm for aromatic protons, δ ~1.3–3.8 ppm for cyclopropane and methyl groups) and LCMS (exact mass: 207.1 g/mol; observed [M+H]⁺: 208.1) . Purity is assessed via HPLC (>95%) and TLC (Rf ~0.5 in ethyl acetate/hexane). Elemental analysis (C, H, N) and IR (C-F stretch at ~1220 cm⁻¹) further validate composition .

Q. What are the primary chemical reactions and applications of this compound in research?

The compound undergoes:

- Oxidation : Forms N-oxide derivatives using KMnO₄ or mCPBA .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) yields secondary amines .

- Substitution : Fluorine replacement with nucleophiles (e.g., amines, thiols) under basic conditions . Applications include:

- Building block for pharmaceuticals (e.g., kinase inhibitors) .

- Intermediate in agrochemicals (e.g., profluralin analogs) .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-oxidation or dimerization) be mitigated during synthesis?

- Use low temperatures (0–5°C) during cyclopropylmethyl chloride addition to control exothermicity.

- Introduce radical inhibitors (e.g., BHT) to prevent dimerization.

- Optimize stoichiometry (1:1.1 molar ratio of aniline to alkylating agent) to minimize side products .

- Monitor reaction progress via in-situ FTIR to detect intermediates and adjust conditions dynamically .

Q. What strategies resolve structural ambiguities in NMR spectra caused by fluorine’s anisotropic effects?

- Perform ²⁹F-NMR to directly analyze fluorine environments (δ −110 to −120 ppm for aromatic F).

- Use COSY and NOESY to distinguish overlapping proton signals near the cyclopropane group.

- Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) .

Q. How does the cyclopropylmethyl group influence the compound’s reactivity and stability in medicinal chemistry contexts?

- The cyclopropane ring introduces ring strain , enhancing electrophilic reactivity at the methylene bridge.

- Steric effects from the cyclopropane moiety slow hydrolysis of the N-alkyl bond in acidic/basic media, improving metabolic stability .

- Comparative SAR studies with N-methyl or N-ethyl analogs show 2–3× higher target binding affinity due to improved hydrophobic interactions .

Q. What methodologies address low yields in multi-step syntheses involving this compound?

- Parallel optimization : Screen bases (e.g., DBU vs. K₂CO₃) and solvents (DMF vs. acetonitrile) for each step.

- Flow chemistry : Improve heat/mass transfer in exothermic alkylation steps (e.g., 85% yield in 1 hour vs. 65% in batch) .

- Catalyst tuning : Use Pd/C with 5% Pt doping for selective reductions, minimizing over-hydrogenation .

Q. How do electronic effects of the 3-fluoro and 4-methyl substituents impact regioselectivity in substitution reactions?

- The electron-withdrawing fluorine directs electrophiles to the para position (C-4 methyl group’s ortho), while the electron-donating methyl activates the meta position.

- DFT calculations (M06-2X/def2-TZVP) show a 12 kcal/mol preference for para-substitution in SNAr reactions .

- Experimental Nitration yields 85% para-nitro derivative vs. 15% meta under HNO₃/H₂SO₄ .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported yields (e.g., 31% vs. 85%) for similar synthetic steps?

- Variable factors : Impurity of starting materials (e.g., <98% aniline reduces yield by 20%), inertness of reaction setup, or catalyst aging.

- Protocol adjustments : Reproduce high-yield conditions (e.g., ’s 85% step used rigorously dried solvents, while lower yields omitted this) .

- Statistical DOE : Apply Taguchi methods to identify critical parameters (e.g., solvent purity > temperature > reaction time) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.